8-Methyl-7H-purin-6-ol is derived from natural sources, primarily found in certain plant species and as a metabolic product in various biological systems. It belongs to the class of purines, which are essential components of nucleic acids (DNA and RNA) and play crucial roles in cellular metabolism.
The synthesis of 8-Methyl-7H-purin-6-ol can be achieved through several methods, with the most common involving the methylation of hypoxanthine or related purine derivatives.
The molecular structure of 8-Methyl-7H-purin-6-ol features a fused bicyclic ring system characteristic of purines.
8-Methyl-7H-purin-6-ol participates in various chemical reactions typical of purines:
The mechanism of action for 8-Methyl-7H-purin-6-ol primarily involves its role as an intermediate in nucleotide metabolism.
Studies have indicated that modifications at the methyl group can significantly alter its biological activity, suggesting that structure-function relationships are critical for therapeutic applications.
8-Methyl-7H-purin-6-ol has diverse applications across various scientific fields:
The study of alkylated purines dates to the mid-20th century, paralleling key discoveries in nucleic acid chemistry. Alkylated purine analogs emerged as critical tools for probing DNA/RNA structure and function, with methylation at specific positions altering molecular interactions. The C8 position of purines proved particularly significant due to its location in the major groove of B-form DNA, where substitutions could sterically and electronically perturb macromolecular recognition. 8-Methyl-7H-purin-6-ol (CAS 30467-02-8), also known as 8-methylhypoxanthine, was first synthesized as part of systematic efforts to understand how purine modifications influence base-pairing fidelity and enzymatic processing. Early research demonstrated that C8 methylation induced unique tautomeric shifts and hydrogen-bonding capabilities distinct from the parent hypoxanthine molecule [7]. This compound’s discovery catalyzed broader investigations into alkylpurine mutagenicity, repair mechanisms, and metabolic fate.
Table 1: Key Alkylated Purine Analogs and Their Significance
Compound Name | Substitution Pattern | Primary Research Significance |
---|---|---|
8-Methyl-7H-purin-6-ol | Methyl at C8 of hypoxanthine | Tautomerism studies, enzymatic substrate profiling |
7-Methylguanine | Methyl at N7 of guanine | DNA damage biomarker |
O⁶-Methylguanine | Methyl at O6 of guanine | Mutagenic lesion model |
3-Methyladenine | Methyl at N3 of adenine | Base excision repair substrate |
The C8 position in purines represents a strategic site for steric and electronic modulation of nucleic acid behavior. Theoretical studies indicate that 8-methylhypoxanthine exhibits altered orbital energies compared to hypoxanthine due to hyperconjugation between the methyl group’s σ-orbital and the purine π-system. This electronic perturbation reduces electron density at N7 and O6 atoms, weakening hydrogen bond acceptance capacity by approximately 15–20% in computational models . Crucially, the methyl group protrudes into the major groove of duplex DNA, where it sterically clashes with protein functional groups—a property exploited to map protein-DNA interaction interfaces. Nuclear magnetic resonance (NMR) analyses further reveal that 8-methylation stabilizes the syn conformation about the glycosidic bond, disrupting canonical base pairing and promoting non-Watson-Crick structures. These features make 8-methylhypoxanthine invaluable for studying:
Contemporary research prioritizes 8-methylhypoxanthine as a metabolic and biochemical probe due to three compelling imperatives:
Table 2: Research Applications and Analytical Approaches for 8-Methylhypoxanthine
Research Domain | Application | Analytical Method |
---|---|---|
Metabolomics | Biomarker for purine metabolism disorders | HILIC-MS/MS (m/z 151→109 transition) |
Enzyme Kinetics | Substrate profiling of nucleotidases | UV spectrophotometry (λ_max = 248 nm) |
Nucleic Acid Biophysics | Conformational stability studies | Circular dichroism/NMR |
Medicinal Chemistry | Synthetic precursor for modified nucleosides | NMR-guided purification |
Table 3: Physicochemical Profile of 8-Methyl-7H-purin-6-ol
Property | Value | Measurement Method |
---|---|---|
CAS Registry Number | 30467-02-8 | - |
Molecular Formula | C₆H₆N₄O | Elemental analysis |
Molecular Weight | 150.14 g/mol | Mass spectrometry |
IUPAC Name | 8-Methyl-7H-purin-6-ol | - |
Synonyms | 8-Methylhypoxanthine; 1,9-Dihydro-8-methyl-6H-purin-6-one | Chemical databases |
Solubility (25°C) | Water: 18 mg/mL; DMSO: 42 mg/mL | HPLC-UV quantification |
λ_max (UV) | 248 nm (ε = 10,200 M⁻¹cm⁻¹) | UV spectroscopy |
Tautomeric Forms | Lactam (predominant) | X-ray crystallography |
Table 4: Documented Biological Targets and Interactions
Target Enzyme | Interaction Effect | Functional Implication |
---|---|---|
5'-Nucleotidase, cytosolic II | Competitive inhibition (Kᵢ = 45 μM) | Modulates adenosine production |
Purine nucleoside phosphorylase | Substrate conversion efficiency reduced by 70% | Impairs purine salvage pathway |
Xanthine oxidase | Slow oxidation to 8-methyluric acid | Models metabolic detoxification pathways |
Hypoxanthine-guanine phosphoribosyltransferase | Poor substrate (Vₘₐₓ < 5% vs. hypoxanthine) | Demonstrates nucleotide salvage specificity |
All listed compounds:
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